molecular formula C16H13BrN2O3S B2774905 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105199-59-4

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Cat. No.: B2774905
CAS No.: 1105199-59-4
M. Wt: 393.26
InChI Key: ACYLJOBIRZGBEO-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a bromophenyl group, a tosylmethyl group, and an oxadiazole ring . These types of compounds are often used in organic synthesis and may have various applications depending on their specific structures .


Molecular Structure Analysis

The molecular structure of this compound would likely include a bromophenyl group attached to an oxadiazole ring, with a tosylmethyl group also attached to the ring . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been described as having high physicochemical stability .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,2,4-oxadiazole derivatives, including structures similar to 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, have been a significant area of research. These compounds are synthesized through various methods, including cyclodehydration of diacylhydrazines or oxidative cyclization of hydrazide-hydrazones. The synthesis routes are critical for exploring their potential applications in pharmacological and material sciences. For example, the synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives from aromatic acids highlight the diverse bioactivities of these novel compounds, which had not been reported previously (Xiang Jian-nan, 2009).

Biological Activities and Potential Therapeutic Uses

The pharmacological activities of 1,2,4-oxadiazole derivatives are extensively studied. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. A study on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed significant activity against various microbial species. This suggests their potential as lead compounds for developing new antimicrobial agents (Samreen Gul et al., 2017).

Applications in Materials Science

1,2,4-oxadiazole derivatives also find applications in materials science, particularly in organic electronics and photonics. Their excellent thermal stability and desirable electronic properties make them suitable for use as electron-transporting or hole-blocking materials in organic optoelectronic devices. For instance, the synthesis of novel 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, characterized for their optical nonlinearity, highlights the potential of these compounds in optoelectronics (B. Chandrakantha et al., 2011).

Corrosion Inhibition

Another fascinating application of 1,2,4-oxadiazole derivatives is in corrosion inhibition. These compounds have shown to effectively inhibit the corrosion of metals in various acidic media, making them potential candidates for industrial applications in protecting metal surfaces. The study on thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium demonstrates the high efficiency and potential of these derivatives in corrosion protection (M. Bouklah et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, if it’s used as a reagent in organic synthesis, its mechanism of action would involve its reactions with other compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be used in the development of new synthetic methods or in the study of specific chemical reactions .

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYLJOBIRZGBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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